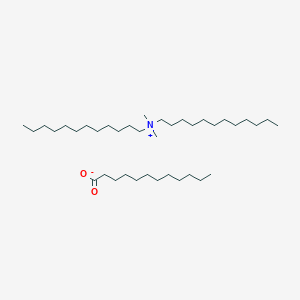
N-Dodecyl-N,N-dimethyldodecan-1-aminium dodecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Dodecyl-N,N-dimethyldodecan-1-aminium dodecanoate is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial and scientific applications due to its ability to reduce surface tension and act as a disinfectant.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Dodecyl-N,N-dimethyldodecan-1-aminium dodecanoate typically involves the quaternization of N-dodecyl-N,N-dimethyldodecan-1-amine with dodecanoic acid. The reaction is carried out in an organic solvent such as methanol or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the quaternization process.
Chemical Reactions Analysis
Types of Reactions
N-Dodecyl-N,N-dimethyldodecan-1-aminium dodecanoate primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: These reactions often involve nucleophiles such as halides or hydroxides. The reactions are typically carried out in aqueous or alcoholic solutions at elevated temperatures.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate or hydrogen peroxide can oxidize the compound, leading to the formation of various oxidation products.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride can reduce the compound, although these reactions are less common.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can produce halogenated derivatives, while oxidation reactions can yield carboxylic acids or aldehydes.
Scientific Research Applications
N-Dodecyl-N,N-dimethyldodecan-1-aminium dodecanoate has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed as a disinfectant and antimicrobial agent in laboratory settings.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of cleaning agents, detergents, and emulsifiers.
Mechanism of Action
The mechanism of action of N-Dodecyl-N,N-dimethyldodecan-1-aminium dodecanoate involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This property makes it effective as a disinfectant and antimicrobial agent. The molecular targets include membrane lipids and proteins, which are essential for maintaining cell integrity.
Comparison with Similar Compounds
Similar Compounds
- N-Dodecyl-N,N-dimethyldodecan-1-aminium bromide
- N-Decyl-N,N-dimethyldecan-1-aminium chloride
- Didodecyldimethylammonium bromide
Uniqueness
N-Dodecyl-N,N-dimethyldodecan-1-aminium dodecanoate is unique due to its specific combination of a long alkyl chain and a quaternary ammonium group, which imparts both hydrophobic and hydrophilic properties. This dual nature enhances its effectiveness as a surfactant and antimicrobial agent compared to similar compounds.
Properties
CAS No. |
552886-02-9 |
|---|---|
Molecular Formula |
C38H79NO2 |
Molecular Weight |
582.0 g/mol |
IUPAC Name |
didodecyl(dimethyl)azanium;dodecanoate |
InChI |
InChI=1S/C26H56N.C12H24O2/c1-5-7-9-11-13-15-17-19-21-23-25-27(3,4)26-24-22-20-18-16-14-12-10-8-6-2;1-2-3-4-5-6-7-8-9-10-11-12(13)14/h5-26H2,1-4H3;2-11H2,1H3,(H,13,14)/q+1;/p-1 |
InChI Key |
YWLJGGNRHQRODN-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCC.CCCCCCCCCCCC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




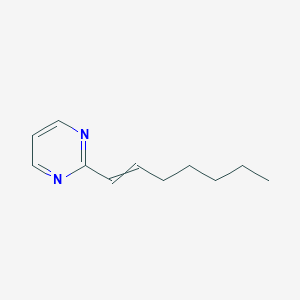
![Benzenamine, N,N-dimethyl-4-[2-(2-propenyl)-2H-1,2,3-triazol-4-yl]-](/img/structure/B14231679.png)

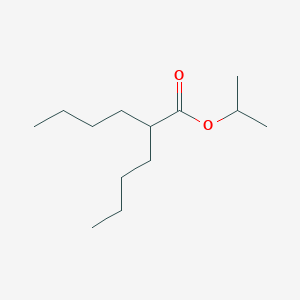
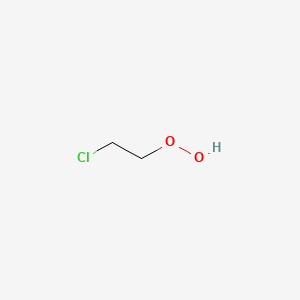
![1,1',1'',1''',1'''',1'''''-[(2-Fluoro-1,4-phenylene)di(prop-1-yne-1,3,3,3-tetrayl)]hexabenzene](/img/structure/B14231709.png)
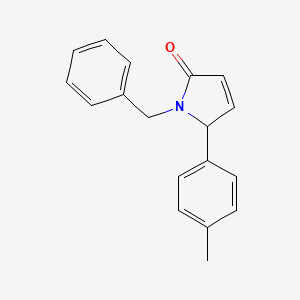
![9-(3-{[(4-Bromophenyl)methyl]amino}propyl)-9H-carbazole-2,7-diol](/img/structure/B14231715.png)
![5,5-Dimethyl-1-oxa-6-thiaspiro[2.5]octane-2-carboxylic acid](/img/structure/B14231719.png)
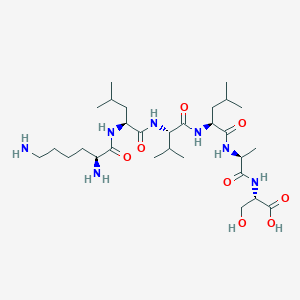
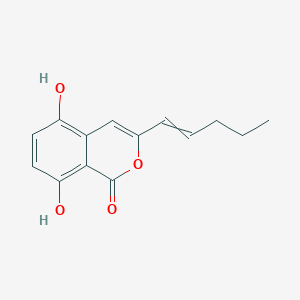
![Tris{4-[2-(4-tert-butylphenyl)ethenyl]phenyl}arsane](/img/structure/B14231760.png)
